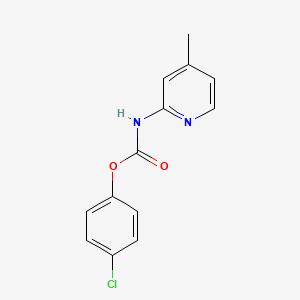

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate

Description

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate is a synthetic carbamate derivative characterized by a pyridine ring substituted with a methyl group at the 4-position and a carbamate linkage to a 4-chlorophenyl moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties, due to their ability to interact with active sites in proteins or enzymes.

Properties

IUPAC Name |

(4-chlorophenyl) N-(4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-9-6-7-15-12(8-9)16-13(17)18-11-4-2-10(14)3-5-11/h2-8H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPCUCSQRUIKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-(p-chlorobenzyl)pyridine to Intermediate

- 2-(p-chlorobenzyl)pyridine (Formula I)

- Solvent: Water or dioxane

- Temperature: 85–95°C

- Duration: 4–6 hours

- Molar ratio of oxidant to substrate: 1.1:1 to 2.0:1

- Volume ratio of solvent to substrate: 4–8 times

Procedure:

The raw material is subjected to oxidation under controlled temperature, with the oxidant added gradually. Post-reaction, the mixture is cooled, then subjected to extraction, washing, concentration, and recrystallization using solvents like sherwood oil or normal hexane to isolate the oxidized intermediate (Formula II). This intermediate typically features a hydroxyl or carbonyl group introduced at the benzylic position.

Reduction to 4-Chlorophenyl-2-pyridylmethanol

- Compound of Formula II obtained from oxidation

- Solvent: Methyl alcohol or ethanol

- Temperature: 20–40°C

- Duration: 2–6 hours

- Molar ratio of reductant to intermediate: 1:2 to 1:3

- Solvent to substrate volume ratio: 2.5–5 times

Procedure:

The intermediate is dissolved in the solvent, and the reductant is added in batches while maintaining temperature below 40°C. The mixture is stirred until complete reduction, confirmed via TLC. Post-reaction, methyl alcohol is evaporated under reduced pressure, and the product is extracted with water and dichloromethane, washed, dried, and concentrated to yield the target compound, 4-chlorophenyl-2-pyridylmethanol.

Carbamate Formation

- The phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate is synthesized via reaction of 2-amino-4-chlorobenzo[d]thiazole with diphenyl carbonate and sodium hydride in dry THF under microwave irradiation.

- Microwave irradiation at 120–180°C for 15–25 minutes

- Amine derivatives are reacted with phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate in THF at elevated temperatures

Outcome:

This step yields substituted heterocyclic ureas, which serve as precursors for further derivatization or direct synthesis of the target carbamate.

Final Assembly of 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate

The key intermediate, 4-chlorophenyl-2-pyridylmethanol, is reacted with carbamoyl chlorides or similar reagents under suitable conditions to form the carbamate linkage, completing the synthesis of the target compound.

Data Table: Summary of Preparation Conditions

| Step | Starting Material | Reagent | Solvent | Temperature | Time | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 2-(p-chlorobenzyl)pyridine | KMnO₄ or SnO₂ | Water/dioxane | 85–95°C | 4–6 h | Oxidation to intermediate (Formula II) |

| 2 | Intermediate (Formula II) | KBH₄ or NaBH₄ | Methyl alcohol/ethanol | 20–40°C | 2–6 h | Reduction to 4-chlorophenyl-2-pyridylmethanol |

| 3 | 2-amino-4-chlorobenzo[d]thiazole | Diphenyl carbonate + NaH | THF | 120–180°C | 15–25 min | Microwave-assisted carbamate synthesis |

| 4 | 4-chlorophenyl-2-pyridylmethanol | Carbamoyl chloride | Appropriate solvent | Reflux | Variable | Carbamate formation |

Research Findings and Notes

- The oxidation step employing potassium permanganate is favored for its high yield and cost-effectiveness, with reaction parameters optimized to prevent over-oxidation.

- The reduction using sodium or potassium borohydride is highly selective, yielding the desired alcohol with minimal side products.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in carbamate formation, as demonstrated in heterocyclic urea synthesis.

- The overall process emphasizes environmentally friendly conditions, low-cost reagents, and high efficiency, making it suitable for industrial-scale production.

Chemical Reactions Analysis

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Drug Development

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of other biologically active compounds, notably antihistamines and anti-inflammatory drugs.

- Synthesis of Antihistamines : The compound is utilized in the synthesis of carbinoxamine, a histamine H1 antagonist used for treating allergic reactions. This synthesis involves the reaction of 4-chlorophenyl 4-methylpyridin-2-ylcarbamate with other reagents to yield the desired antihistamine product .

- Anti-inflammatory Agents : It also plays a role in the synthesis of bepotastine besylate, a non-sedating H1-antagonist with anti-inflammatory properties. The compound's structure allows for modifications that enhance its efficacy and safety profile in clinical applications .

Mechanistic Studies

Research has shown that derivatives of 4-chlorophenyl 4-methylpyridin-2-ylcarbamate can inhibit specific enzymes involved in pathological conditions. For instance, studies have explored its inhibitory effects on lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This mechanism is crucial for assessing the safety profiles of new drugs during development.

Pesticide Use

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate is widely recognized for its application as an insecticide and pesticide. Its effectiveness stems from its ability to disrupt the nervous systems of pests, making it valuable in agricultural practices.

- Insecticidal Properties : The compound acts by inhibiting key neurotransmitter functions in insects, leading to paralysis and death. This mode of action makes it effective against a broad spectrum of agricultural pests .

Environmental Impact Studies

Research has also focused on understanding the environmental impact of using 4-chlorophenyl 4-methylpyridin-2-ylcarbamate as a pesticide. Studies have evaluated its degradation rates, potential bioaccumulation in non-target species, and overall ecological effects, contributing to safer agricultural practices .

Data Tables

The following tables summarize key findings related to the applications of 4-chlorophenyl 4-methylpyridin-2-ylcarbamate:

| Application | Description | Key Findings |

|---|---|---|

| Drug Development | Intermediate for antihistamines and anti-inflammatory drugs | Effective synthesis pathway established |

| Mechanistic Studies | Inhibits lysosomal phospholipase A2 | Potential toxicity screening method identified |

| Agricultural Use | Insecticide with broad-spectrum activity | Effective against various agricultural pests |

| Environmental Impact | Studies on degradation and bioaccumulation | Insights into ecological safety |

Case Study 1: Antihistamine Synthesis

A study conducted on the synthesis pathways for carbinoxamine highlighted the efficiency of using 4-chlorophenyl 4-methylpyridin-2-ylcarbamate as a precursor. The research demonstrated a high yield of the final product with minimal side reactions, showcasing its potential in pharmaceutical manufacturing.

Case Study 2: Pesticide Efficacy

Field trials assessing the effectiveness of 4-chlorophenyl 4-methylpyridin-2-ylcarbamate as an insecticide revealed significant reductions in pest populations compared to untreated controls. These trials underscored the compound's utility in sustainable agriculture by providing effective pest control while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These derivatives share the 4-chlorophenyl carbamate core but differ in alkyl chain length and additional chlorophenyl substitutions. Lipophilicity studies via HPLC revealed that increasing alkyl chain length (e.g., methyl to hexyl) enhances lipophilicity (log k values from 1.2 to 3.8), which correlates with improved membrane permeability .

- N-(4-Chlorophenyl)maleimide derivatives: Substitution at the phenyl ring with halogens (F, Cl, Br, I) showed minimal impact on monoacylglycerol lipase (MGL) inhibition (IC50 ~4–7 μM), suggesting the chloro group’s electronic effects dominate over steric factors in this scaffold .

- 6-(4-Chlorophenyl)-pyrimidin-2-ol derivatives : The 4-chlorophenyl group in compound 2g demonstrated superior anti-inflammatory and analgesic activity compared to nitro- or methoxy-substituted analogs, attributed to optimal lipophilicity and target binding .

Physicochemical Properties

- Lipophilicity : The log k values for 4-chlorophenyl carbamates () range from 1.2 (methyl) to 3.8 (hexyl), aligning with calculated log P values (2.5–5.1). This trend mirrors findings in pyrimidine derivatives (), where increased lipophilicity enhanced anti-inflammatory activity .

- Thermal Stability : Melting points of analogous pyridine derivatives () range from 268–287°C, suggesting that the 4-chlorophenyl group contributes to crystalline packing and thermal stability .

Key Research Findings

- Bioactivity vs. Structure : The 4-chlorophenyl group enhances bioactivity in diverse scaffolds (e.g., pyridines, pyrimidines) but its impact varies by target. For example, it improves insecticidal activity in pyridines but shows neutral effects in maleimide-based enzyme inhibitors .

- Synthetic Flexibility : The carbamate linkage allows modular synthesis, enabling rapid generation of analogs with tailored lipophilicity and bioactivity .

- Mechanistic Insights : LFER studies () and molecular docking () highlight the importance of electronic effects and hydrophobic interactions in determining reactivity and binding affinity .

Biological Activity

4-Chlorophenyl 4-methylpyridin-2-ylcarbamate (chemical formula: C13H11ClN2O2) is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-chlorophenyl isocyanate with 4-methylpyridin-2-amine, typically in organic solvents like dichloromethane or tetrahydrofuran, and in the presence of a base such as triethylamine to facilitate the reaction. The product is purified using standard techniques like recrystallization or column chromatography.

The biological activity of 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The precise pathways and molecular targets involved depend on the biological system being studied .

Antimicrobial Properties

Research has indicated that compounds similar to 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate exhibit antimicrobial properties. For instance, studies have shown that certain carbamates can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. The mechanism by which it exerts these effects may involve inducing apoptosis in cancer cells or inhibiting tumor growth. For example, similar compounds have been shown to disrupt mitochondrial function in cancer cells, leading to increased cell death .

Case Studies

- Antimicrobial Activity : A study conducted on related carbamate derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations less than 100 µg/mL.

- Anticancer Effects : In vitro studies have shown that certain derivatives of pyridine-based carbamates can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy. Specific pathways involved include the activation of caspases and disruption of mitochondrial membrane potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate | Carbamate derivative | Antimicrobial, anticancer |

| 4-Chlorophenyl 4-methylpyridin-2-ylmethanol | Alcohol derivative | Moderate antimicrobial activity |

| 4-Chlorophenyl 4-methylpyridin-2-ylamine | Amine derivative | Lower efficacy in antimicrobial |

The above table illustrates how variations in functional groups can influence the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate with high purity?

- Methodology : Optimize reaction conditions using a carbamate-forming reaction between 4-chlorophenol and 4-methylpyridin-2-yl isocyanate under anhydrous conditions. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Ensure purity (>95%) by NMR and LC-MS analysis. Similar protocols for related carbamates emphasize controlling stoichiometry and solvent polarity to minimize byproducts .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate intermediate.

Q. How should researchers characterize the crystal structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Refine structures with SHELXL (for small molecules) or SHELXS (for phase determination), ensuring R-factors < 0.05 . Visualize thermal ellipsoids and hydrogen bonding using ORTEP-3 for graphical representation . For non-crystalline samples, use DFT-based geometry optimization to predict bond angles and torsional strain.

Q. What safety measures are critical when handling 4-Chlorophenyl 4-methylpyridin-2-ylcarbamate?

- Methodology : Follow GHS guidelines: wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (H315: skin irritation; H319: eye irritation). Store at 2–8°C in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across different cell lines (e.g., HepG2 vs. MCF-7) be resolved?

- Methodology : Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (e.g., 72-hour exposure, 10% FBS). Compare results using ANOVA with post-hoc Tukey tests to identify cell line-specific sensitivity. For example, pyrimidinone derivatives with 4-chlorophenyl moieties show higher activity in HepG2 due to enhanced apoptosis induction via caspase-3 activation .

- Data Interpretation : Account for differences in membrane permeability (logP), efflux pump expression (e.g., P-gp), and metabolic activity (e.g., CYP450 isoforms).

Q. What computational methods predict the bioactivity and binding affinity of this compound for kinase targets?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against VEGFR-2 or EGFR kinases using PyMOL for visualization. Validate with MD simulations (AMBER or GROMACS) to assess ligand stability in the binding pocket. For example, pyridine-carbamate derivatives exhibit strong hydrogen bonding with Thr766 and hydrophobic interactions with Leu840 in VEGFR-2 .

- ADMET Profiling : Use SwissADME to predict bioavailability (TPSA < 140 Ų, logP ~3.5) and toxicity (AMES test for mutagenicity).

Q. How can structure-activity relationships (SARs) be established for derivatives with modified pyridine rings?

- Methodology : Synthesize analogs with substituents at the pyridine C4 position (e.g., -CF₃, -OCH₃) and evaluate their IC₅₀ values. Use Hammett plots to correlate electronic effects (σ values) with activity. For instance, electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic pockets, while bulky groups reduce solubility .

- Advanced Analysis : Apply QSAR models (e.g., CoMFA or CoMSIA) to identify critical steric/electronic descriptors. Validate with leave-one-out cross-validation (q² > 0.5).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.